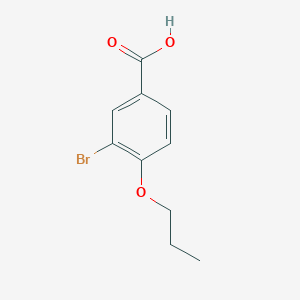

3-Bromo-4-propoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYCNUXTGAESOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429219 | |

| Record name | 3-bromo-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849509-45-1 | |

| Record name | 3-bromo-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-propoxybenzoic Acid (CAS No. 849509-45-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-4-propoxybenzoic acid, a key building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed synthesis protocol with mechanistic insights, explore its critical application in the development of novel cancer immunotherapies, and outline essential safety and handling procedures.

Core Compound Identity and Properties

This compound is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a propoxy group on the benzoic acid core, makes it a versatile intermediate for creating more complex molecules with specific biological activities.[1]

| Property | Value | Source |

| CAS Number | 849509-45-1 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |

| Molecular Weight | 259.10 g/mol | [4] |

| Canonical SMILES | O=C(O)C1=CC=C(OCCC)C(Br)=C1 | [2] |

| MDL Number | MFCD07185160 | [2] |

Note: Specific experimental data for melting point, boiling point, and solubility are not consistently available in public literature; these properties should be determined empirically upon synthesis or acquisition.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process. This involves the bromination of a p-hydroxybenzoic acid derivative, followed by a Williamson ether synthesis to introduce the propoxy group. This strategic approach allows for precise control over the substitution pattern on the aromatic ring.

Step 1: Bromination of 4-Hydroxybenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzoic acid. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho position.

Reaction: 4-Hydroxybenzoic acid + Br₂ → 3-Bromo-4-hydroxybenzoic acid + HBr

Step 2: Williamson Ether Synthesis

The second step is a classic Williamson ether synthesis, a reliable method for forming ethers.[5] In this Sₙ2 reaction, the phenoxide ion of 3-Bromo-4-hydroxybenzoic acid, formed by deprotonation with a strong base, acts as a nucleophile, attacking an n-propyl halide (e.g., 1-bromopropane).[5] The use of a primary alkyl halide is crucial to favor substitution over elimination.[1]

Reaction: 3-Bromo-4-hydroxybenzoic acid + CH₃CH₂CH₂Br + Base → this compound + Salt + H₂O

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of analogous compounds.

Materials:

-

4-Hydroxybenzoic acid

-

Bromine

-

Glacial Acetic Acid

-

Potassium Hydroxide (KOH)

-

1-Bromopropane

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid [6]

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid in glacial acetic acid with gentle heating.

-

Once dissolved, bring the solution to a gentle reflux.

-

Slowly add a solution of bromine in glacial acetic acid to the refluxing mixture.

-

Continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Allow the reaction to cool to room temperature, then pour the mixture into a beaker of cold water to precipitate the product.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to yield pure 3-Bromo-4-hydroxybenzoic acid.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the dried 3-Bromo-4-hydroxybenzoic acid from Step 1 in ethanol.

-

Add a stoichiometric amount of potassium hydroxide (dissolved in a small amount of water) to the flask to form the potassium salt of the phenol.

-

To this solution, add a slight excess of 1-bromopropane.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

After reflux, add an additional amount of 10% aqueous potassium hydroxide and reflux for another 1-2 hours to saponify any esters that may have formed.

-

Cool the reaction mixture to room temperature and acidify with 5N hydrochloric acid until the product precipitates out of solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry.

-

Recrystallize the crude this compound from ethanol to obtain the purified product.

Application in Drug Discovery: A Scaffold for ENPP1 Inhibitors

A significant and high-impact application of this compound is as a key starting material for the synthesis of potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[7][8]

The Role of ENPP1 in Cancer Immunotherapy

ENPP1 is an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system's response to cancer.[7][9] Cancer cells can release cyclic GMP-AMP (cGAMP), which activates the STING pathway in immune cells, leading to an anti-tumor response.[3] ENPP1 hydrolyzes cGAMP, effectively dampening this immune response and allowing tumors to evade immune surveillance.[8] Therefore, inhibiting ENPP1 can potentiate the cGAS-STING pathway, making it a promising strategy for cancer immunotherapy.[7][9]

Caption: Mechanism of ENPP1 inhibition in cancer immunotherapy.

From Building Block to Potent Inhibitor

This compound serves as the "tail" or "core" fragment in the modular design of many small-molecule ENPP1 inhibitors. The carboxylic acid group provides a handle for amide bond formation, linking it to other fragments that interact with the enzyme's active site. The bromo-propoxy-phenyl moiety itself occupies a specific pocket in the enzyme, contributing to the overall binding affinity and selectivity of the inhibitor.

Structure-activity relationship (SAR) studies have shown that modifications to this part of the molecule can significantly impact the inhibitor's potency. For example, in a series of phosphonate inhibitors of ENPP1, compounds incorporating moieties derived from this compound have demonstrated high potency, with Kᵢ values in the low nanomolar range.[8]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification: May cause an allergic skin reaction and serious eye irritation.[5] It is also considered an irritant and may be harmful if ingested or inhaled.[5]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves (chemical-resistant), safety goggles or a face shield, and a lab coat.[5]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[5]

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

-

Skin Contact: Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

Conclusion

This compound (CAS No. 849509-45-1) is more than a simple chemical intermediate; it is a crucial component in the rational design of next-generation therapeutics. Its well-defined synthesis and specific structural features make it an invaluable tool for medicinal chemists, particularly in the burgeoning field of cancer immunotherapy. A thorough understanding of its properties, synthesis, and applications, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully leverage the potential of this versatile molecule.

References

-

Wang, M., & Sintim, H. O. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192. [Link]

-

Carozza, J. A., Brown, J. A., Böhnert, V., Fernandez, D., Al-Ashtal, H. A., Mardjuki, R. E., ... & Liau, B. B. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e6. [Link]

-

Patsnap Synapse. (2025). What ENPP1 inhibitors are in clinical trials currently?. [Link]

-

Zhang, H., Xie, Z., & Zhu, J. (2024). Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects. European Journal of Medicinal Chemistry, 269, 116211. [Link]

-

Appchem. (n.d.). This compound. [Link]

-

LookChem. (n.d.). Cas 849509-45-1, this compound. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. bioRxiv. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. [Link]

Sources

- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. appchemical.com [appchemical.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 849509-45-1|this compound|BLD Pharm [bldpharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. 849509-45-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-4-propoxybenzoic Acid: A Key Intermediate in Modern Synthesis

This guide provides a comprehensive technical overview of 3-Bromo-4-propoxybenzoic acid, a halogenated aromatic carboxylic acid of increasing importance in the fields of medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, its key analytical features, and its potential as a strategic building block for complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at standard conditions. Its structure, featuring a carboxylic acid group, a propoxy ether, and a bromine atom on a benzene ring, imparts a unique combination of reactivity and physicochemical properties. The bromine atom and the carboxylic acid group are key handles for synthetic modification, while the propoxy group enhances lipophilicity, a critical parameter in drug design.

Structural and Chemical Identifiers

The fundamental identity of this compound is established by its CAS number and molecular formula. These identifiers are crucial for unambiguous sourcing and regulatory compliance.

Physicochemical Data Summary

While experimentally determined physical properties such as melting and boiling points are not widely published, computational predictions and data from analogous compounds provide a reliable estimation. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value / Predicted Value | Source / Rationale |

| IUPAC Name | This compound | P&S Chemicals[1] |

| CAS Number | 849509-45-1 | Appchem[2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | Appchem[2] |

| Molecular Weight | 259.10 g/mol | Appchem[2] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Not available (Est. 140-160 °C) | Inferred by comparison to 3-Bromo-4-hydroxybenzoic acid (155-160 °C) and considering the effect of the propoxy chain. |

| Boiling Point | 349.2 ± 27.0 °C | Predicted[3] |

| pKa | 4.09 ± 0.10 | Predicted[3] |

| Density | 1.479 ± 0.06 g/cm³ | Predicted[3] |

Synthesis and Reaction Chemistry

The most logical and efficient synthesis of this compound is via a two-step process starting from the commercially available 4-hydroxybenzoic acid. This pathway leverages classic, high-yielding reactions that are scalable and well-understood.

Synthetic Pathway Overview

The synthesis involves an initial electrophilic bromination of a protected 4-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the propoxy group.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for purification and characterization to ensure the integrity of the final product.

Step 1: Electrophilic Bromination of Methyl 4-hydroxybenzoate

-

Causality: The hydroxyl group of 4-hydroxybenzoic acid is a strong activating group, directing electrophilic substitution to the ortho positions. To prevent di-bromination and protect the carboxylic acid, the synthesis begins with the methyl ester.

-

Methodology:

-

Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of Bromine (1.0 eq) in glacial acetic acid dropwise at room temperature. The reaction is exothermic and the bromine color should dissipate.

-

Stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

-

Pour the reaction mixture into cold water to precipitate the product, Methyl 3-bromo-4-hydroxybenzoate.

-

Filter the solid, wash with water, and dry under vacuum. The product can be recrystallized from an ethanol/water mixture if necessary.

-

Step 2: Williamson Ether Synthesis

-

Causality: This classic Sɴ2 reaction forms the ether linkage. A polar aprotic solvent (DMF) is chosen to maximize the nucleophilicity of the phenoxide. Potassium carbonate is a suitable base, strong enough to deprotonate the phenol but mild enough to avoid side reactions.

-

Methodology:

-

To a solution of Methyl 3-bromo-4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add 1-bromopropane (1.2 eq) and heat the mixture to 60-70 °C.

-

Monitor the reaction by TLC. After 3-5 hours, the reaction should be complete.

-

Cool the mixture, pour it into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 3-bromo-4-propoxybenzoate.

-

Step 3: Saponification (Ester Hydrolysis)

-

Causality: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using a strong base.

-

Methodology:

-

Dissolve the crude ester from Step 2 in a mixture of ethanol and 2M aqueous sodium hydroxide.

-

Heat the solution to reflux for 1-2 hours.

-

Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and acidify with 2M HCl until a precipitate forms (pH ~2).

-

Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, this compound.

-

Analytical Characterization: The Spectroscopic Signature

Structural confirmation relies on a combination of spectroscopic techniques. While a definitive experimental spectrum is not publicly available, the expected data can be accurately predicted based on the known effects of its constituent functional groups.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.2 ppm). Expect a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the substitution pattern. Propoxy Group (7H): A triplet (~4.1 ppm, 2H, -OCH₂-), a sextet (~1.9 ppm, 2H, -CH₂-), and a triplet (~1.1 ppm, 3H, -CH₃). Carboxylic Acid (1H): A broad singlet (>10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon: ~165-170 ppm. Aromatic Carbons: 6 signals, including two quaternary carbons (C-Br and C-O) and four C-H carbons. Propoxy Carbons: Three signals at ~70 ppm (-OCH₂-), ~22 ppm (-CH₂-), and ~10 ppm (-CH₃). |

| FTIR (ATR) | O-H Stretch (Carboxylic Acid): Very broad absorption from ~3300 to 2500 cm⁻¹.[4] C-H Stretch (Aliphatic/Aromatic): Sharp peaks just below and above 3000 cm⁻¹. C=O Stretch (Carbonyl): Strong, sharp absorption between 1710-1680 cm⁻¹.[5] C-O Stretch (Ether & Acid): Strong absorptions in the 1320-1210 cm⁻¹ region.[5] C-Br Stretch: Absorption in the fingerprint region, typically 600-500 cm⁻¹. |

| Mass Spec (ESI-) | [M-H]⁻: Expected at m/z 257/259, showing the characteristic isotopic pattern for a single bromine atom (~1:1 ratio). |

Protocol: Acquiring a High-Quality FTIR Spectrum

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.

Applications in Research and Drug Discovery

This compound serves as a valuable scaffold in synthetic chemistry. Its utility stems from the orthogonal reactivity of its functional groups.

-

As a Building Block: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into larger molecules. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[2]

-

In Cross-Coupling Reactions: The aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of C-C, C-N, and C-O bonds, enabling the rapid diversification of the molecular core to build libraries of compounds for screening.

-

Modulation of Physicochemical Properties: The 4-propoxy group provides a degree of lipophilicity that can be crucial for membrane permeability and oral bioavailability of potential drug candidates. Its role as a "lipophilic ligand" can enhance interactions with hydrophobic pockets in biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related precursor, 3-Bromo-4-hydroxybenzoic acid, provides a strong basis for handling protocols.[6]

-

Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral) and to cause serious eye irritation/damage. May cause skin and respiratory tract irritation.[6]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Infrared Spectrum of Benzoic Acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

This compound | 849509-45-1. (n.d.). Appchem. Retrieved from [Link]

-

FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),... (n.d.). ResearchGate. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Massachusetts. Retrieved from [Link]

-

FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. Retrieved from [Link]

-

Product information, this compound. (n.d.). P&S Chemicals. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). St. Norbert College. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Truman State University. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2025). ResearchGate. Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

3-Bromo-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. appchemical.com [appchemical.com]

- 3. 849509-45-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-4-propoxybenzoic acid molecular weight

An In-depth Technical Guide to 3-Bromo-4-propoxybenzoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It details the compound's physicochemical properties, provides a robust, field-tested protocol for its synthesis and purification, and explores its applications as a versatile building block in medicinal chemistry and organic synthesis. The document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring both accuracy and practical utility for professionals in drug development and chemical research.

This compound is a substituted aromatic carboxylic acid. Its structure, which incorporates a bromine atom and a propoxy ether group on the benzoic acid framework, makes it a valuable intermediate. The carboxylic acid group serves as a reactive handle for derivatization into esters, amides, and other functional groups. The bromine atom and propoxy chain modulate the molecule's lipophilicity, electronic properties, and steric profile, which are critical parameters in designing molecules for specific biological targets.

All quantitative and identifying data for this compound are summarized in the table below for ease of reference.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 849509-45-1[1][2] |

| Molecular Formula | C₁₀H₁₁BrO₃[1][2] |

| Molecular Weight | 259.10 g/mol [1] |

| SMILES | O=C(O)C1=CC=C(OCCC)C(Br)=C1[1][2] |

| MDL Number | MFCD07185160[1][2] |

| Storage | Sealed in dry, 2-8°C[1] |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is most effectively achieved via a two-step process. This route begins with the regioselective bromination of a readily available precursor, 4-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the propoxy group. This methodology is reliable, scalable, and utilizes standard laboratory techniques.

Synthetic Workflow Overview

The logical flow of the synthesis is designed for efficiency and purity, minimizing the formation of byproducts through controlled reaction conditions.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid

This protocol is adapted from established methods for the bromination of phenolic compounds.[3]

-

Dissolution: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 400 mL of glacial acetic acid. Gentle heating may be required to achieve full dissolution.

-

Bromination: While stirring vigorously, heat the solution to reflux. Separately, prepare a solution of 58 g (0.36 mol) of bromine in 60 mL of glacial acetic acid. Add the bromine solution dropwise to the refluxing reaction mixture. Causality Note: The dropwise addition to a boiling solution is crucial to maintain a steady reaction rate and prevent bumping and localized over-bromination.

-

Reaction: Maintain the reflux for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After cooling to room temperature, pour the reaction mixture into 2 L of cold deionized water. A white precipitate of the product will form. Causality Note: The product is poorly soluble in water, leading to its precipitation upon changing the solvent system from organic to aqueous.

-

Isolation: Collect the white solid by suction filtration and wash thoroughly with cold water to remove residual acetic acid and salts.

-

Purification: Recrystallize the crude product from a minimal amount of hot glacial acetic acid or an ethanol/water mixture to yield purified 3-Bromo-4-hydroxybenzoic acid. Dry the crystals under vacuum. A typical yield is around 70%.[3]

Step 2: Synthesis of this compound

This step employs the Williamson ether synthesis, a robust method for forming ethers.

-

Setup: To a 500 mL round-bottom flask, add the 3-Bromo-4-hydroxybenzoic acid (e.g., 21.7 g, 0.1 mol) synthesized in Step 1, 200 mL of acetone, and an excess of a weak base, such as potassium carbonate (e.g., 20.7 g, 0.15 mol).

-

Alkylation: Add 1-bromopropane (e.g., 14.8 g, 0.12 mol) to the suspension. Causality Note: Using a slight excess of the alkylating agent ensures the complete conversion of the starting material.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Evaporate the acetone from the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with 1 M HCl to remove any unreacted base, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a solvent system such as hexanes/ethyl acetate to yield the final product.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential. The expected spectral data are as follows:

-

¹H NMR: The spectrum should exhibit distinct signals for the three aromatic protons, with coupling patterns indicative of their positions. The propoxy group will show a triplet for the terminal methyl group (~1.0 ppm), a sextet for the internal methylene group (~1.8 ppm), and a triplet for the methylene group attached to the oxygen (~4.0 ppm).

-

FT-IR: Key vibrational bands will confirm the presence of the functional groups: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), C-O stretching for the ether and acid, and a C-Br stretch in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) with an isotopic pattern typical for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial scaffold for building more complex molecules.[4] Its utility stems from its unique combination of functional groups.

Role as a Synthetic Intermediate

The compound serves as a key building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[4] The carboxylic acid allows for the formation of amide bonds, a cornerstone of medicinal chemistry, by coupling with various amines to generate a library of derivatives for biological screening.

Caption: Derivatization potential of the core scaffold.

Significance in Drug Discovery

While direct biological activity of this specific acid is not widely reported, its structural motifs are present in many bioactive molecules.[5]

-

Scaffold for Kinase Inhibitors: The benzoic acid scaffold is a common feature in anticancer agents, particularly kinase inhibitors.[5] Derivatives can be designed to target specific enzyme active sites.

-

Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their anti-inflammatory properties.[5] The lipophilic propoxy group can enhance membrane permeability, a key aspect of drug design.

-

Antiparasitic and Antifungal Agents: Halogenated compounds, including those with bromine, have shown promise as antimicrobial agents.[6] The bromine atom can participate in halogen bonding, a specific and directional interaction that can enhance binding affinity to a biological target.

The development of prodrugs is another key area where this molecule could be valuable. The carboxylic acid can be masked as an ester, which is later hydrolyzed in vivo to release the active parent drug, potentially improving bioavailability.[7]

Safety, Handling, and Storage

Potential Hazards (based on analogous compounds):

| Hazard Type | GHS Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust |

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

-

Avoid generating dust.[10] In case of accidental skin contact, wash immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and dark place.[1][10]

-

Keep away from strong oxidizing agents.[9]

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for creating diverse molecular libraries. By understanding its fundamental properties, synthetic pathways, and potential applications as outlined in this guide, scientists can effectively leverage this compound to advance their research objectives.

References

-

This compound | 849509-45-1 | C10H11BrO3. Appchem. [Link]

-

Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]

-

This compound | 849509-45-1 | C10H11BrO3 | Appchem. [Link]

-

Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. [Link]

-

4-Propoxybenzoic acid - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Cas 849509-45-1, this compound - LookChem. [Link]

-

3-Bromopyruvate as a potential pharmaceutical in the light of experimental data. PubMed, National Center for Biotechnology Information. [Link]

-

Pro-Drug Development - International Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. 849509-45-1|this compound|BLD Pharm [bldpharm.com]

- 2. appchemical.com [appchemical.com]

- 3. prepchem.com [prepchem.com]

- 4. Cas 849509-45-1,this compound | lookchem [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromopyruvate as a potential pharmaceutical in the light of experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

3-Bromo-4-propoxybenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable substituted benzoic acid derivative that serves as a key building block in the synthesis of various organic compounds.[1] Its unique structure, featuring a carboxylic acid, a bromine atom, and a propoxy group, makes it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] The presence of these functional groups allows for a wide range of subsequent chemical modifications, making it an important scaffold in the discovery and development of novel therapeutic agents and other biologically active molecules.[1][2]

This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this compound. It is designed for chemistry professionals, offering a detailed, step-by-step protocol grounded in fundamental organic chemistry principles, an analysis of the reaction mechanisms, and best practices for purification and characterization.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most strategically approached via a two-step sequence starting from the commercially available and inexpensive 4-hydroxybenzoic acid. This retrosynthetic strategy involves two key transformations:

-

Williamson Ether Synthesis: Disconnecting the propoxy ether linkage reveals 3-bromo-4-hydroxybenzoic acid and a suitable propyl electrophile (e.g., 1-bromopropane). This is a classic and highly efficient method for forming aryl ethers.

-

Electrophilic Aromatic Substitution: Disconnecting the C-Br bond points back to 4-hydroxybenzoic acid as the starting material. The hydroxyl group is a strong ortho-, para-directing group, making the selective introduction of bromine at an ortho position (C-3) a feasible transformation.

This forward-synthetic approach ensures high regioselectivity and leverages robust, well-documented reactions, providing a reliable pathway to the target molecule.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway: Step-by-Step Protocols and Mechanistic Insights

The chosen synthetic route is executed in two primary experimental stages.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid

This step involves the selective bromination of 4-hydroxybenzoic acid. The powerful activating and ortho-, para-directing nature of the hydroxyl group governs the position of bromination, while the carboxyl group acts as a deactivating meta-director. The net electronic effect strongly favors substitution at the positions ortho to the hydroxyl group (C-3 and C-5). By controlling the stoichiometry, monosubstitution at the C-3 position can be achieved with high efficiency.

Protocol: Electrophilic Bromination [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (e.g., 50 g, 0.36 mol) in glacial acetic acid (370 mL) with gentle heating.

-

Bromine Addition: Once the solid has completely dissolved, bring the solution to a boil. Separately, prepare a solution of bromine (59 g, 0.37 mol) in glacial acetic acid (60 mL). Add the bromine solution rapidly to the boiling reaction mixture. Causality Note: Adding bromine to a boiling solution helps to maintain a high reaction rate and can prevent localized high concentrations of bromine, which could lead to the formation of the 3,5-dibromo byproduct.[4]

-

Reaction: Maintain the solution at reflux with continuous stirring for approximately six hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) if desired.

-

Product Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled solution into a large beaker containing cold water (approx. 2 L). A white precipitate of 3-bromo-4-hydroxybenzoic acid will form, as it is largely insoluble in water.[3]

-

Isolation and Purification: Collect the white crystals by suction filtration. Wash the crystals with cold water to remove residual acetic acid and salts. For further purification, recrystallize the crude product from glacial acetic acid to yield pure 3-bromo-4-hydroxybenzoic acid. A typical yield is around 70%.[3]

Step 2: Synthesis of this compound

This transformation is achieved via the Williamson ether synthesis, a reliable SN2 reaction.[5] First, a base is used to deprotonate the acidic phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid, forming a phenoxide nucleophile. This nucleophile then attacks an alkyl halide (1-bromopropane), displacing the bromide leaving group to form the desired ether linkage.

Protocol: Williamson Ether Synthesis (Adapted from a similar procedure[6])

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-bromo-4-hydroxybenzoic acid (e.g., 25 g, 0.115 mol) obtained from Step 1 in ethanol (600 mL).

-

Reagent Addition: Add 1-bromopropane (approx. 21 g or 15 mL, 0.17 mol) to the solution. Rationale: A slight excess of the alkylating agent is used to ensure the complete conversion of the starting material.

-

Base Addition and Reaction: Prepare a solution of potassium hydroxide (KOH) (e.g., 13 g, 0.23 mol) in water (60 mL). Add this aqueous KOH solution to the reaction mixture. Heat the resulting solution to reflux for 10-12 hours. Mechanistic Insight: The KOH deprotonates both the phenolic hydroxyl and the carboxylic acid. While the carboxylate is a poor nucleophile, the phenoxide readily attacks the 1-bromopropane.[5]

-

Saponification (Optional but recommended): To ensure any ester byproducts are hydrolyzed back to the carboxylic acid, add an additional 125 mL of 10% aqueous KOH and reflux for another 2 hours.

-

Acidification and Precipitation: Allow the reaction to cool to room temperature. Carefully acidify the mixture by adding 5 N hydrochloric acid (HCl) until the pH is strongly acidic (pH ~1-2). This protonates the carboxylate, causing the final product, this compound, to precipitate out of the solution.

-

Isolation and Purification: Collect the crystalline product via suction filtration. Wash the solid thoroughly with water to remove inorganic salts. Dry the product and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.

Overall Synthesis Workflow

The entire process, from starting material to final product, involves a logical sequence of reaction, isolation, and purification steps.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. The expected data provides a benchmark for successful synthesis.

| Property | Expected Value |

| CAS Number | 849509-45-1[7][8] |

| Molecular Formula | C₁₀H₁₁BrO₃[9] |

| Molecular Weight | 259.10 g/mol [9] |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 163-169 °C (for the precursor 3-Bromo-4-hydroxybenzoic acid)[10]. The final product's MP should be determined experimentally. |

| ¹H NMR | Expect signals for the propyl group (a triplet, a sextet, and a triplet), and distinct signals for the three aromatic protons in the region of 7-8.5 ppm. |

| ¹³C NMR | Expect 10 distinct carbon signals, including those for the propyl group, the aromatic ring, and the carboxyl carbon (>165 ppm). |

| Purity (by HPLC) | >97% |

Safety and Handling

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: Corrosive. Avoid inhalation and skin contact.

-

Potassium Hydroxide (KOH) & Hydrochloric Acid (HCl): Corrosive bases and acids. Handle with care to avoid skin and eye burns.

-

Organic Solvents: Ethanol and other solvents are flammable. Work away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The described two-step synthesis pathway, commencing with 4-hydroxybenzoic acid, represents a logical, efficient, and scalable method for producing this compound. The strategy relies on fundamental and high-yielding reactions—electrophilic aromatic substitution and Williamson ether synthesis—ensuring a high degree of control and predictability. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably access this important chemical intermediate for applications in drug discovery, materials science, and specialized organic synthesis.

References

-

PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

-

LookChem. This compound. [Link]

-

PubChem, National Center for Biotechnology Information. 3-Bromo-4-hydroxybenzoic acid. [Link]

- Google Patents.

-

IJISRT. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

-

The Organic Chemistry Tutor via YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Appchem. This compound. [Link]

-

PrepChem. Synthesis of 3-bromo-4-n-heptyloxybenzoic acid. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. 849509-45-1|this compound|BLD Pharm [bldpharm.com]

- 8. arctomsci.com [arctomsci.com]

- 9. appchemical.com [appchemical.com]

- 10. B21338.09 [thermofisher.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-propoxybenzoic Acid

Introduction

3-Bromo-4-propoxybenzoic acid is a substituted benzoic acid derivative that serves as a valuable building block in organic synthesis. Its structural features—a carboxylic acid for amide or ester formation, a bromine atom for cross-coupling reactions, and a propoxy ether—make it a versatile intermediate in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed examination of the viable synthetic pathways starting from commercially available materials, offering field-proven insights into experimental design and execution for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary synthetic strategies originating from the common and inexpensive starting material, 4-hydroxybenzoic acid. The key transformations are an electrophilic aromatic substitution (bromination) and a nucleophilic substitution (Williamson ether synthesis). The order in which these reactions are performed dictates the overall synthetic route and can influence yield and purity.

Two primary disconnections are considered:

-

C-O Bond Disconnection (Etherification last): This pathway involves the bromination of 4-hydroxybenzoic acid to form the key intermediate 3-bromo-4-hydroxybenzoic acid, followed by the propylation of the phenolic hydroxyl group.

-

C-Br Bond Disconnection (Bromination last): This alternative pathway begins with the propylation of 4-hydroxybenzoic acid to yield 4-propoxybenzoic acid, which is then subjected to electrophilic bromination.

The choice between these pathways depends on factors such as the activating/deactivating effects of the substituents on the aromatic ring at each stage and the potential for side reactions. Both routes are chemically sound and will be explored in detail.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway 1: Bromination Followed by Etherification

This is often the preferred route. The strong activating effect of the hydroxyl group in 4-hydroxybenzoic acid facilitates a clean and selective electrophilic bromination at one of the ortho positions (C3 or C5). Subsequent etherification of the resulting 3-bromo-4-hydroxybenzoic acid completes the synthesis.

Caption: Workflow for Synthetic Pathway 1.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid

Causality: The hydroxyl group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by the carboxylic acid, bromination occurs selectively at the ortho position (C3). Glacial acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂.

Protocol: This protocol is adapted from a well-established procedure for the bromination of p-hydroxybenzoic acid.[1]

| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |

| 4-Hydroxybenzoic Acid | 138.12 | 50.0 g | 0.362 | 1.0 |

| Bromine | 159.81 | 59.0 g | 0.369 | 1.02 |

| Glacial Acetic Acid | 60.05 | 430 mL | - | - |

Methodology:

-

In a fume hood, dissolve 50 g (0.362 mol) of 4-hydroxybenzoic acid in 370 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Heating may be required to achieve full dissolution.

-

In a separate flask, carefully dissolve 59 g (0.369 mol) of bromine in 60 mL of glacial acetic acid.

-

Heat the solution of 4-hydroxybenzoic acid to boiling.

-

Add the bromine solution rapidly to the boiling solution. The rapid addition to a boiling solution helps to avoid bumping and ensures rapid mixing.

-

Reflux the reaction mixture for 6 hours with continuous stirring.

-

After reflux, allow the reaction to cool to room temperature.

-

Pour the cooled reaction mixture into 2 liters of cold water. A white precipitate of 3-bromo-4-hydroxybenzoic acid will form.

-

Collect the white solid by suction filtration and wash with cold water.

-

Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid. The expected yield is approximately 70%.[1]

Step 2: Synthesis of this compound

Causality: This step is a classic Williamson ether synthesis, an SN2 reaction.[2][3] A base (potassium carbonate) is used to deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile. This nucleophile then attacks the primary alkyl halide (1-bromopropane), displacing the bromide and forming the ether linkage. A polar aprotic solvent like DMF is ideal as it solvates the cation (K⁺) but not the nucleophile, increasing its reactivity.

Protocol:

| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |

| 3-Bromo-4-hydroxybenzoic acid | 217.02 | 10.0 g | 0.046 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 9.5 g | 0.069 | 1.5 |

| 1-Bromopropane | 123.00 | 7.0 g (5.2 mL) | 0.057 | 1.2 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |

Methodology:

-

Combine 10.0 g (0.046 mol) of 3-bromo-4-hydroxybenzoic acid, 9.5 g (0.069 mol) of anhydrous potassium carbonate, and 100 mL of DMF in a round-bottom flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 7.0 g (0.057 mol) of 1-bromopropane to the mixture.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into 500 mL of cold water.

-

Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate will form.

-

Collect the solid product by suction filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthetic Pathway 2: Etherification Followed by Bromination

This route reverses the order of operations. While feasible, the propoxy group is also an ortho-, para-director. However, the etherification of the unprotected carboxylic acid can sometimes lead to esterification as a side reaction, although this is less favorable with a phenolic hydroxyl group under these conditions.

Caption: Workflow for Synthetic Pathway 2.

Step 1: Synthesis of 4-Propoxybenzoic acid

Causality: The principles of the Williamson ether synthesis apply here as in Pathway 1.[4][5] The phenolic hydroxyl group of 4-hydroxybenzoic acid is significantly more acidic than the carboxylic acid proton in the presence of a base like K₂CO₃, allowing for selective deprotonation and subsequent alkylation at the hydroxyl position.

Protocol:

| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |

| 4-Hydroxybenzoic Acid | 138.12 | 10.0 g | 0.072 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 g | 0.108 | 1.5 |

| 1-Bromopropane | 123.00 | 10.7 g (8.0 mL) | 0.087 | 1.2 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |

Methodology:

-

Combine 10.0 g (0.072 mol) of 4-hydroxybenzoic acid and 15.0 g (0.108 mol) of anhydrous potassium carbonate in 100 mL of DMF.

-

Add 10.7 g (0.087 mol) of 1-bromopropane and heat the mixture to 70-80°C for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Perform an aqueous workup as described in Pathway 1, Step 2 (cooling, pouring into water, acidifying, and filtering) to isolate the 4-propoxybenzoic acid.[6][7]

Step 2: Synthesis of this compound

Causality: The propoxy group is a strong ortho-, para-directing activator. With the para position occupied, bromination will occur at the C3 position. The reaction mechanism is electrophilic aromatic substitution, similar to the bromination in Pathway 1.[8]

Protocol:

| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |

| 4-Propoxybenzoic acid | 180.20 | 10.0 g | 0.055 | 1.0 |

| Bromine | 159.81 | 9.2 g | 0.058 | 1.05 |

| Glacial Acetic Acid | 60.05 | 100 mL | - | - |

Methodology:

-

Dissolve 10.0 g (0.055 mol) of 4-propoxybenzoic acid in 100 mL of glacial acetic acid in a flask protected from light.

-

Slowly add 9.2 g (0.058 mol) of bromine to the solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress should be monitored by TLC.

-

Once the reaction is complete, pour the mixture into 500 mL of cold water containing a small amount of sodium bisulfite to quench any excess bromine.

-

Collect the resulting precipitate by suction filtration, wash with water, and dry.

-

Recrystallize from ethanol/water to obtain the pure this compound.

Product Characterization

The identity and purity of the final product, this compound (C₁₀H₁₁BrO₃, MW: 259.10 g/mol )[9], should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic substitution pattern and the presence of the propoxy group (triplet, sextet, triplet).

-

¹³C NMR: To confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight and characteristic isotopic pattern of bromine.

-

Melting Point: To assess purity.

Safety and Handling

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.

-

Dimethylformamide (DMF): A potential teratogen. Handle with care and avoid inhalation or skin contact.

-

Alkyl Halides (1-Bromopropane): Volatile and potentially harmful. Handle in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

-

PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

-

Chegg.com. Williamson Ether Synthesis Mechanism. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PubChem, National Center for Biotechnology Information. 3-Bromo-4-hydroxybenzoic acid. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. YouTube. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Organic Chemistry Data. Bromination - Common Conditions. [Link]

-

PubChem, National Center for Biotechnology Information. 4-Propoxybenzoic Acid. [Link]

-

NIST WebBook. 4-Propoxybenzoic acid. [Link]

-

Wikipedia. 4-Hydroxybenzoic acid. [Link]

-

Organic Syntheses. p-HYDROXYBENZOIC ACID. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. homework.study.com [homework.study.com]

- 5. francis-press.com [francis-press.com]

- 6. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Propoxybenzoic acid [webbook.nist.gov]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

- 9. 849509-45-1|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-propoxybenzoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-propoxybenzoic acid, a substituted benzoic acid derivative, presents a molecule of interest for medicinal chemistry and materials science. Its structural features—a carboxylic acid group imparting acidic properties, a bromine atom that can influence lipophilicity and serve as a handle for further synthetic modifications, and a propoxy chain—collectively define its physicochemical profile. This guide provides a comprehensive overview of the known and predicted physical properties of this compound. In the absence of extensive experimental data in publicly accessible literature, this document emphasizes the robust experimental methodologies required to elucidate these properties, ensuring a self-validating approach for researchers.

Molecular Identity and Structural Characteristics

At the core of its properties, the molecular structure of this compound dictates its behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 849509-45-1 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][3] |

| Molecular Weight | 259.1 g/mol | [3] |

| SMILES | O=C(O)C1=CC=C(OCCC)C(Br)=C1 | [2] |

Predicted Physicochemical Properties

While experimental data is scarce, computational models provide valuable estimations for key physical properties. These predictions, primarily sourced from chemical databases, offer a preliminary understanding of the compound's behavior.

| Property | Predicted Value | Source |

| Boiling Point | 349.2 ± 27.0 °C | [6] |

| Density | 1.479 ± 0.06 g/cm³ | [6] |

| pKa | 4.09 ± 0.10 | [6] |

It is imperative for researchers to experimentally verify these values, as computational predictions can deviate from empirical results.

Experimental Determination of Physical Properties

The following sections detail the rigorous experimental protocols for determining the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while impurities typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This is crucial for uniform heat transfer.

-

Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. Tightly pack the sample by tapping the tube to avoid air pockets.

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus.

-

Place the capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

-

Validation:

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

For closely related compounds, such as 3-Bromo-4-hydroxybenzoic acid, the reported melting point is 155-160 °C. This can serve as a preliminary, albeit rough, estimate for setting the initial heating temperature.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of this compound in various solvents is fundamental for its application in drug formulation and as a synthetic reagent. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the solubility in aqueous and organic solvents.

-

Solvent Selection:

-

Aqueous: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Organic: Select a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and n-heptane).

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After agitation, allow the samples to stand for a defined period to permit the sedimentation of undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be employed for clear separation.

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Interpretation:

-

The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

-

For aqueous solubility, a pH-solubility profile can be constructed by plotting solubility against pH.

-

Caption: Workflow for Equilibrium Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter influencing the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent system like water-methanol or water-ethanol, to ensure complete dissolution.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest portion of the titration curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy group, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The propoxy group should exhibit a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), the aromatic carbons (110-160 ppm), and the carbons of the propoxy group (aliphatic region). The carbon attached to the bromine atom will be influenced by its electronegativity.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-O Stretch: An absorption band in the region of 1210-1320 cm⁻¹ is expected for the C-O stretching of the carboxylic acid.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be present.

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 800 cm⁻¹.

For comparison, the NIST Chemistry WebBook provides IR spectra for related compounds such as 3-bromobenzoic acid[7] and 4-propoxybenzoic acid[8][9].

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (259.1 g/mol ). Due to the presence of bromine, an isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways may include the loss of the propoxy group, the carboxylic acid group, and the bromine atom.

The mass spectra of related compounds like 3-bromobenzoic acid and 4-bromobenzoic acid are available on the NIST Chemistry WebBook for comparative analysis[10][11].

Conclusion

This technical guide provides a framework for understanding and determining the physical properties of this compound. While a complete set of experimentally determined data is not yet available in the public domain, the predicted values and detailed experimental protocols outlined herein offer a solid foundation for researchers. The emphasis on robust, self-validating methodologies will empower scientists in drug development and chemical research to accurately characterize this compound, facilitating its potential applications. The provided analysis of expected spectroscopic features, supported by data from analogous compounds, will further aid in its identification and structural elucidation.

References

-

Appchem. This compound | 849509-45-1. Available from: [Link]

-

Thermo Fisher Scientific. (2025). 4-(3-BROMO-PROPOXY)-BENZOIC ACID METHYL ESTER Safety Data Sheets(SDS). Available from: [Link]

-

P&S Chemicals. Product information, this compound. Available from: [Link]

-

PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. Available from: [Link]

-

PubChem. 3-Bromo-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Bromo-4-isopropylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Bromo-4-propylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Bromobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

NIST. Benzoic acid, 3-bromo-. In: NIST Chemistry WebBook. Available from: [Link]

-

Organic Syntheses. 3-bromo-4-hydroxytoluene. Available from: [Link]

-

International Journal of Trend in Scientific Research and Development. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available from: [Link]

-

NIST. Benzoic acid, 4-bromo-. In: NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. 4-(3'-Bromo-1'-propoxy)-benzaldehyde - Optional[13C NMR]. Available from: [Link]

-

NIST. 4-Propoxybenzoic acid. In: NIST Chemistry WebBook. Available from: [Link]

-

NIST. 4-Propoxybenzoic acid. In: NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 3-Amino-4-propoxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. appchemical.com [appchemical.com]

- 3. 849509-45-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 849509-45-1|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound | 849509-45-1 [amp.chemicalbook.com]

- 7. Benzoic acid, 3-bromo- [webbook.nist.gov]

- 8. 4-Propoxybenzoic acid [webbook.nist.gov]

- 9. 4-Propoxybenzoic acid [webbook.nist.gov]

- 10. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzoic acid, 4-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Provisional Safety Profile of 3-Bromo-4-propoxybenzoic Acid

Compound Identification and Physicochemical Properties

3-Bromo-4-propoxybenzoic acid is a substituted benzoic acid derivative.[1] Its structure, containing a brominated aromatic ring and a carboxylic acid functional group, suggests physicochemical and toxicological properties that can be inferred from closely related analogs.

Structural Analogs for Safety Assessment

The selection of analogs is critical for constructing a reliable provisional safety profile. The compounds chosen for this analysis share the core bromobenzoic acid scaffold, allowing for a reasoned extrapolation of hazard data.

Caption: First-aid response workflow for different exposure routes.

Detailed First-Aid Protocols

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or absent, trained personnel should administer artificial respiration. Seek medical attention if symptoms persist or develop. [2][3]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. [4]Wash clothing before reuse. If skin irritation occurs, seek medical advice. The rationale is to physically remove and dilute the irritant as quickly as possible.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing. [5]Remove contact lenses if present and easy to do. Due to the high potential for serious eye irritation, immediate medical attention from an ophthalmologist is strongly advised. [6]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. [7][4]Seek immediate medical attention and show the container or label.

Fire-Fighting Measures

While not expected to be highly flammable, as a combustible solid, this compound can burn if ignited. [6]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). [7][8]The choice of agent can be adapted to the surrounding fire.

-

Specific Hazards Arising from the Chemical: Thermal decomposition can be hazardous. During a fire, irritating and toxic gases may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr). [4][3]* Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes. [6][9]

Accidental Release Measures

A systematic approach is required to handle spills safely, preventing secondary contamination and personnel exposure.

Caption: Step-by-step workflow for managing an accidental laboratory spill.

Spill Cleanup Protocol

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed in Section 7. Avoid breathing dust and prevent contact with skin and eyes. [7][10]2. Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways. [6][7]3. Methods for Containment and Cleaning Up:

-

For a solid spill, carefully sweep up the material to avoid generating dust. [11] * Place the collected material into a suitable, labeled container for disposal.

-

Clean the affected area thoroughly with a wet cloth or sponge to remove any residual powder.

-

Dispose of all contaminated materials as hazardous waste according to local regulations. [6]

-

Handling and Storage

Proper handling and storage are essential preventative measures to ensure laboratory safety.

Precautions for Safe Handling

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [4][10]Eyewash stations and safety showers should be readily accessible.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. [8]Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling. [6]* Dust Prevention: Minimize dust generation and accumulation during handling. [3]

Conditions for Safe Storage

-

Container: Store in a tightly-closed, original container. [6][8]* Environment: Keep in a cool, dry, and well-ventilated place. [4]* Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents. [7]

Exposure Controls and Personal Protective Equipment (PPE)

As no official occupational exposure limits have been established, a conservative approach to PPE is warranted. The goal is to create a complete barrier between the researcher and the chemical.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU). [10]* Skin Protection:

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. [7][11] * Body Protection: Wear a standard laboratory coat. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing.

-

-

Respiratory Protection: If engineering controls (like a fume hood) are insufficient or if handling generates significant dust, a NIOSH-approved particulate respirator (e.g., N95) should be used. [7]

Toxicological Information

No specific toxicological studies have been published for this compound. The information below is an expert assessment based on the toxicological profiles of its analogs.

-

Acute Toxicity: Expected to have moderate acute oral toxicity, similar to other brominated benzoic acids. [12]Inhalation of dust may be harmful.

-

Skin Corrosion/Irritation: Assumed to be a skin irritant. Prolonged or repeated contact may cause redness and discomfort. [6]* Serious Eye Damage/Irritation: Assumed to cause serious eye irritation or potentially damage, a common property of acidic organic solids. [6][12]* Respiratory/Skin Sensitization: No data is available, but sensitization is not strongly indicated by the analog data.

-